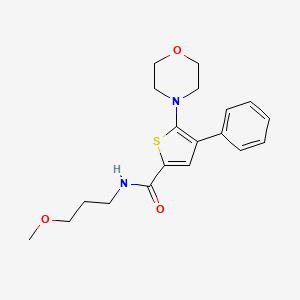![molecular formula C20H22N2O2 B7546156 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the inhibition of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases. MAOs are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition has been studied for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide in lab experiments is its potential as a broad-spectrum inhibitor of various enzymes. Additionally, it has shown significant effects in various disease models, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors.
Direcciones Futuras
There are several future directions for the study of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide. One potential direction is the development of more potent analogs of the compound for use as inhibitors of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease models. Finally, the compound's potential as a neuroprotective agent warrants further investigation, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the inhibition of enzymes such as HDACs and MAOs, and it has shown significant effects in various disease models. While there are limitations to its use, the compound's potential as a broad-spectrum inhibitor and neuroprotective agent warrants further investigation.
Métodos De Síntesis
The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the reaction of 1-phenylethylamine with 3-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has shown promising results as a potential inhibitor of enzymes involved in diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been studied for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(17-8-3-2-4-9-17)21-20(24)18-10-5-7-16(13-18)14-22-12-6-11-19(22)23/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAOZNKGZHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)